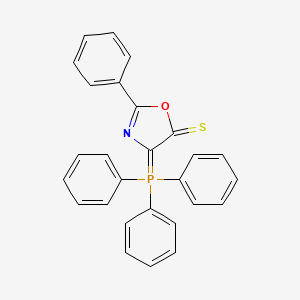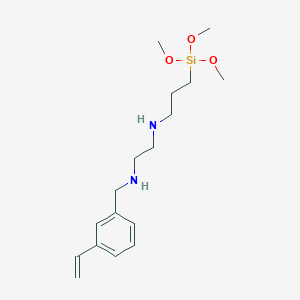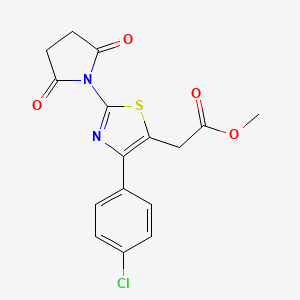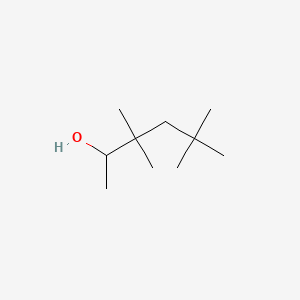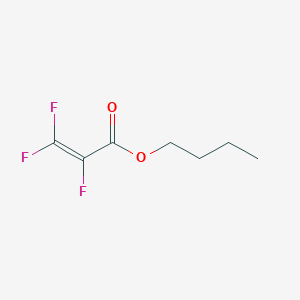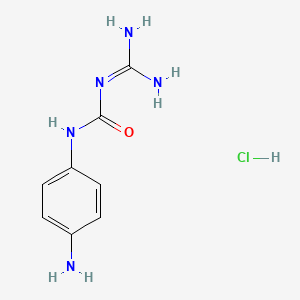
Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride: is a chemical compound with the molecular formula C8H11N5O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amidino group and an aminophenyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride typically involves the reaction of p-aminobenzamidine with urea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to maximize yield and purity, and involves the use of advanced equipment and techniques to ensure consistent quality. The final product is typically purified through recrystallization or other suitable methods to remove any impurities.
化学反応の分析
Types of Reactions: Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions may require the use of catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea derivatives.
科学的研究の応用
Chemistry: In chemistry, Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride is used as a reagent in various organic synthesis reactions
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is often employed in experiments involving the inhibition or activation of specific enzymes, providing insights into their mechanisms of action and potential therapeutic targets.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It is studied for its ability to modulate biological pathways and its potential use in the treatment of various diseases. Research is ongoing to explore its efficacy and safety in clinical applications.
Industry: Industrially, this compound is used in the production of pharmaceuticals and other chemical products. Its unique chemical properties make it a valuable intermediate in the synthesis of various drugs and other industrial chemicals.
作用機序
The mechanism of action of Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amidino group and aminophenyl group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- Urea, 1-amidino-3-(p-nitrophenyl)-, hydrochloride
- Urea, 1-amidino-3-(p-methoxyphenyl)-, hydrochloride
- Urea, 1-amidino-3-(p-chlorophenyl)-, hydrochloride
Comparison: Compared to similar compounds, Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties This group enhances its ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications
特性
CAS番号 |
74063-37-9 |
|---|---|
分子式 |
C8H12ClN5O |
分子量 |
229.67 g/mol |
IUPAC名 |
1-(4-aminophenyl)-3-(diaminomethylidene)urea;hydrochloride |
InChI |
InChI=1S/C8H11N5O.ClH/c9-5-1-3-6(4-2-5)12-8(14)13-7(10)11;/h1-4H,9H2,(H5,10,11,12,13,14);1H |
InChIキー |
NKMFTNFCQGBTAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)NC(=O)N=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



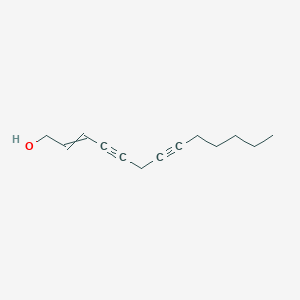
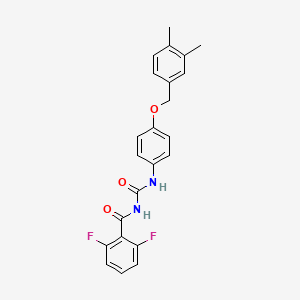


![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
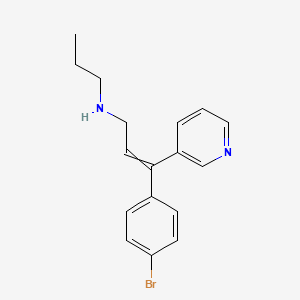
![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
